Home > Products > Building Blocks P17615 > Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate - 147404-76-0

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

Catalog Number: EVT-1478883
CAS Number: 147404-76-0
Molecular Formula: C25H23N3O4
Molecular Weight: 429.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a related substance of Azilsartan Kamedoxomil, a medication classified as an angiotensin II receptor blocker (ARB) []. It is identified as an amide methyl ester and plays a role as a potential synthetic intermediate in the development of Azilsartan and related compounds [].

Azilsartan

Compound Description: Azilsartan is a potent and selective angiotensin II type 1 receptor blocker used to treat hypertension. [] It contains a tetrazole ring instead of the carbamoyl group found in the target compound.

Azilsartan Medoxomil

Compound Description: Azilsartan medoxomil is a prodrug of azilsartan. It is rapidly converted to azilsartan in the body, where it exerts its antihypertensive effects. [] Azilsartan medoxomil features a medoxomil group attached to the carboxylic acid moiety of azilsartan.

2-Ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid (Azilsartan N-medoxomil)

Compound Description: This compound is a related substance observed during the synthesis of azilsartan medoxomil. It is characterized by the presence of an N-medoxomil group instead of the typical medoxomil group found in azilsartan medoxomil. []

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate (Azilsartan dimedoxomil)

Compound Description: This compound is another related substance identified during the synthesis of azilsartan medoxomil. It is distinguished by the presence of two medoxomil groups attached to the carboxylic acid moiety. []

(5-methyl-2-oxo-1,3-dioxo-4-yl)methyl 1-[2’-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-methoxy-1H-benzimidazole-7-carboxylate (Methoxy analogue of azilsartan medoxomil)

Compound Description: This compound is a methoxy analogue of azilsartan medoxomil, where the ethoxy group on the benzimidazole ring is replaced with a methoxy group. []

Methyl (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity A)

Compound Description: This compound is a potential genotoxic impurity identified during the synthesis of azilsartan. It is characterized by the presence of a hydroxycarbamimidoyl group at the 2' position of the biphenyl moiety. [, ]

2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity B)

Compound Description: This compound is another potential genotoxic impurity observed during azilsartan synthesis, structurally similar to Impurity A but lacking the methyl ester group. []

Candesartan cilexetil

Compound Description: Candesartan cilexetil is another angiotensin II receptor blocker used to treat hypertension. It shares a similar structure with azilsartan but contains a tetrazole ring connected to the biphenyl system through a methylene linker. []

1-(((cyclohexyloxy)carbonyl)oxy)ethyl 1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (TCV-116)

Compound Description: TCV-116 is a prodrug of candesartan. [] It is structurally similar to candesartan cilexetil but contains an additional cilexetil ester group.

Overview

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, also known as Azilsartan Impurity A, is a chemical compound with the molecular formula C25H23N3O4C_{25}H_{23}N_{3}O_{4} and a molecular weight of 429.48 g/mol. It is classified as an amide methyl ester and serves as a synthetic intermediate in the production of Azilsartan Kamedoxomil, a medication used primarily as an angiotensin II receptor blocker (ARB) for the treatment of hypertension. The compound's structural features include a benzimidazole core, which is common in various pharmaceutical agents, and a biphenyl moiety that enhances its pharmacological properties.

Synthesis Analysis

The synthesis of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves several steps that integrate established organic synthesis techniques. While specific methods for this compound are not extensively documented, it is generally synthesized through:

  1. Formation of the benzimidazole core: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
  2. Biphenyl modification: The introduction of the biphenyl group can be achieved through coupling reactions, such as Suzuki or Heck reactions.
  3. Amide bond formation: The carbamoyl group is introduced via amide coupling techniques, which may involve activating agents like carbodiimides.
  4. Esterification: The final step typically involves the methylation of the carboxylic acid to form the methyl ester, often using reagents like methyl iodide in the presence of a base.

These methods highlight the compound's complexity and its role as a precursor in synthesizing more complex pharmaceuticals.

Molecular Structure Analysis

The molecular structure of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate features several key components:

  • Benzimidazole ring: A fused bicyclic structure that contributes to biological activity.
  • Biphenyl substituent: Enhances lipophilicity and may improve binding interactions with biological targets.
  • Ethoxy group: Provides solubility and may influence pharmacokinetics.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its spatial arrangement and confirm its identity.

Chemical Reactions Analysis

While specific chemical reactions involving Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate are not well-documented, it is suggested that it participates in reactions typical for amides and esters:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding acid and alcohol.
  • Reduction: The carbonyl group in the carbamoyl moiety can undergo reduction to form an amine.

These reactions are significant for modifying the compound during synthetic routes or for exploring its reactivity in various conditions.

Mechanism of Action

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate acts primarily as an intermediate in synthesizing Azilsartan Kamedoxomil. Its mechanism of action is closely related to that of angiotensin II receptor blockers:

  1. Receptor Binding: The compound likely interacts with angiotensin II receptors (AT1), inhibiting their activity.
  2. Vasodilation: By blocking these receptors, it leads to decreased vasoconstriction and promotes vasodilation.
  3. Blood Pressure Regulation: Ultimately, this action results in reduced blood pressure levels.

Data from pharmacological studies can provide insights into its efficacy and binding affinity relative to other ARBs.

Physical and Chemical Properties Analysis

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but may have limited solubility in water due to its lipophilic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its handling and application in pharmaceutical formulations.

Applications

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate primarily serves as a synthetic intermediate in pharmaceutical chemistry. Its applications include:

  • Drug Development: As a precursor in synthesizing Azilsartan Kamedoxomil and potentially other ARBs.
  • Research Tool: Utilized in studies exploring angiotensin II receptor interactions and mechanisms of hypertension treatment.

The ongoing research into its properties and applications underscores its significance within medicinal chemistry.

Introduction to Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

This structurally intricate benzimidazole derivative occupies a significant niche in modern heterocyclic chemistry and pharmaceutical development. Characterized by its carbamoylated biphenyl moiety and ester-functionalized benzimidazole core, this compound serves as a crucial synthetic precursor and analytical reference standard for angiotensin II receptor blockers (ARBs), particularly azilsartan medoxomil. Its molecular architecture combines hydrogen-bonding capability (carbamoyl group), hydrolytic stability (ethoxy group), and synthetic versatility (methyl ester), making it a molecule of substantial interest in medicinal chemistry research and pharmaceutical quality control [2] [7] [9].

Chemical Classification and Structural Significance

This compound belongs to the benzimidazole-biphenyl conjugates, a therapeutically significant class of heterocyclic compounds. Its systematic name—methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate—precisely reflects its molecular architecture: a biphenyl scaffold linked via a methylene bridge to a 2-ethoxybenzimidazole core bearing a C7-methyl ester substituent. The presence of the primary carboxamide (-C(O)NH₂) at the 2'-biphenyl position is a critical structural feature distinguishing it from earlier synthetic intermediates featuring a cyano group (-CN) at this position [4] [6].

Table 1: Key Molecular Characteristics of Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

PropertyValueSignificance
Molecular FormulaC₂₅H₂₃N₃O₄Confirms elemental composition and molecular weight (429.48 g/mol) [5]
CAS Registry Number147404-76-0 (Parent) / 1696392-11-6 (Related salt/form)Unique identifier for chemical tracking [5] [7]
Key Functional GroupsMethyl Ester, Primary Carboxamide, Ethoxy, BenzimidazoleDefines reactivity, polarity, and hydrogen-bonding capacity [1] [3]
Canonical SMILESCOC(=O)C1=CC=CC2=C1N(C(=N2)OCC)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)NStandard representation of molecular structure [5]
Physical FormWhite to Yellow SolidInforms handling, storage, and purification strategies [3]

The biphenyl linkage provides conformational constraint and facilitates specific interactions with biological targets, notably the angiotensin II type 1 (AT1) receptor. The electron-withdrawing carboxamide at the 2'-position significantly influences the electronic properties of the biphenyl system compared to its cyano-containing precursor. This modification enhances hydrogen-bonding potential and increases hydrophilicity, impacting the compound's solubility and crystallization behavior. The 2-ethoxy substituent on the benzimidazole nitrogen contributes to steric bulk and metabolic stability, while the methyl ester at the 7-position offers a versatile handle for further synthetic modification or serves as a protected form of the corresponding carboxylic acid found in active pharmaceutical ingredients like azilsartan [3] [4] [9].

Historical Context and Discovery in Heterocyclic Chemistry

The development of this compound is inextricably linked to the evolution of sartan-class antihypertensives. Its emergence occurred during intensive research into biphenyl-substituted benzimidazoles as potent and selective AT1 receptor antagonists in the late 1980s and 1990s. Early synthetic pathways focused on 2'-cyanobiphenyl intermediates like methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS 139481-44-0), which served as pivotal precursors [4] [6]. The strategic shift from cyano to carbamoyl functionality represented a significant advancement aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of candidate molecules.

Table 2: Historical Development Milestones of Key Benzimidazole-Biphenyl Intermediates

TimeframeDevelopment MilestoneImpact on Target Compound
Early 1990sSynthesis of methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylateEstablished core benzimidazole-biphenyl scaffold [4]
Mid 1990s - 2000sDevelopment of efficient cyano → carbamoyl conversion methodologiesEnabled practical synthesis of carbamoyl derivatives like the target compound [6] [8]
2000s - PresentIdentification as azilsartan impurity B (de-esterified form: 1696392-11-6)Highlighted importance in pharmaceutical quality control [2] [7] [9]

The synthesis of the carbamoyl derivative typically involves late-stage modification of the corresponding nitrile precursor. This transformation employs various chemoselective hydration methodologies, including transition-metal catalysis (e.g., nickel or ruthenium complexes) or enzymatic hydrolysis under mild conditions to preserve the integrity of the ester and other sensitive functional groups. These synthetic refinements were driven by the need for high-purity intermediates in the multistep synthesis of complex pharmaceuticals like azilsartan medoxomil. The compound's significance grew concurrently with the recognition of its de-esterified counterpart (1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, CAS 1696392-11-6) as a critical impurity (Azilsartan Impurity B) requiring stringent control during azilsartan active pharmaceutical ingredient (API) manufacturing [2] [4] [7].

Role in Modern Organic and Medicinal Chemistry Research

In contemporary research, this methyl ester carbamoyl biphenylbenzimidazole serves three primary interconnected roles:

  • Key Synthetic Intermediate: It functions as a penultimate precursor in sophisticated synthetic routes toward advanced azilsartan intermediates. The methyl ester group provides a protected carboxylic acid functionality that can be selectively hydrolyzed under basic conditions (e.g., aqueous LiOH/THF) to yield the corresponding carboxylic acid (azilsartan free acid precursor or impurity). This controlled deprotection is crucial for achieving high yields and minimizing side reactions in complex multistep syntheses targeting the final drug substance [4] [6]. Recent process chemistry research focuses on optimizing coupling efficiency and developing continuous flow processes for its production to enhance sustainability and reduce manufacturing costs.

  • Pharmaceutical Analytical Impurity: The carboxylic acid derivative generated from its hydrolysis is formally designated as Azilsartan Impurity B (1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid, CAS 1696392-11-6). Consequently, the methyl ester itself is intrinsically linked to analytical method development and validation for azilsartan API and its formulations. It serves as a critical reference marker in chromatographic methods (HPLC, UPLC) to monitor reaction progress, quantify impurity levels, and ensure compliance with stringent regulatory limits (typically ≤0.15% in final API). High-purity standards (>95-98%) are essential for its use in quantitative impurity testing [2] [3] [7].

  • Model Compound for Structure-Property Studies: Its well-defined molecular architecture makes it a valuable subject for investigating structure-property relationships (SPR) within the benzimidazole-biphenyl class. Researchers utilize it to explore:

  • Crystallinity and Polymorphism: The carbamoyl group facilitates specific hydrogen-bonding networks, influencing solid-state properties crucial for purification and isolation [3].
  • Solubility and Lipophilicity Profiles: The ester and carboxamide groups create a balanced amphiphilic character, enabling studies on formulation strategies for poorly soluble drugs [5].
  • Metabolic Stability Probes: The 2-ethoxy group and methyl ester are points of interest for studying metabolic pathways relevant to prodrug design [4].

Table 3: Modern Research Applications and Analytical Characterization of the Compound

Research AreaSpecific ApplicationCharacterization Methods
Synthetic ChemistryPrecursor to azilsartan acid impurities; Intermediate in novel ARB synthesisNMR (¹H, ¹³C), IR, MS, Reaction Monitoring HPLC [4] [6]
Pharmaceutical AnalysisReference standard for azilsartan impurity B (via hydrolysis); System suitability testingHPLC-UV/DAD, UPLC-MS, Quantitative NMR (qNMR) [2] [7] [9]
Physical ChemistryCrystal structure analysis; Solubility and partitioning studiesXRPD, DSC, Thermodynamic solubility measurement, Log P determination [3] [5]
Quality ControlMonitoring impurity profiles in azilsartan API manufacturingValidated stability-indicating HPLC methods [2] [7]

The compound exemplifies the convergence of synthetic methodology, analytical science, and medicinal chemistry. Its standardized availability from chemical suppliers (e.g., USP, Sigma-Aldrich/AstaTech, TCI, Ambeed) with documented purity (typically ≥95-98%) facilitates global research efforts aimed at improving the synthesis, analysis, and understanding of sartan-class therapeutics and related heterocyclic systems. Ongoing research explores its potential as a building block for non-sartan bioactive molecules, including kinase inhibitors and antiviral agents, leveraging its complex yet modifiable heteroaromatic framework [2] [3] [4].

Properties

CAS Number

147404-76-0

Product Name

Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

IUPAC Name

methyl 3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate

Molecular Formula

C25H23N3O4

Molecular Weight

429.48

InChI

InChI=1S/C25H23N3O4/c1-3-32-25-27-21-10-6-9-20(24(30)31-2)22(21)28(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)29/h4-14H,3,15H2,1-2H3,(H2,26,29)

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)N)C(=O)OC

Synonyms

Methyl 1-((2'-carboxaMidebiphenyl-4-yl) Methyl)-2-ethoxy-1H-benziMidazole-7-carboxylate; 1-((2'-carboxaMidebiphenyl-4-yl) Methyl)-2-ethoxy-1H-benziMidazole-7- carboxylic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.